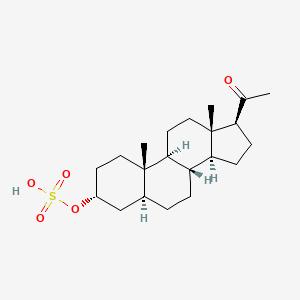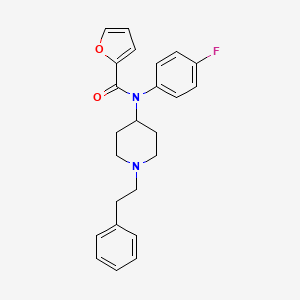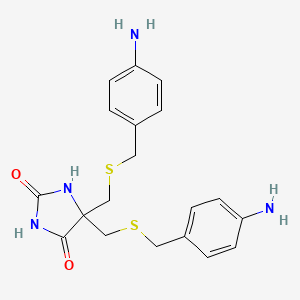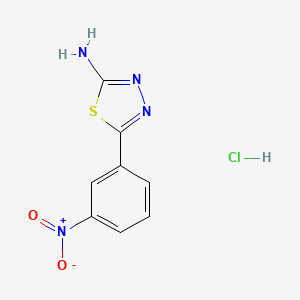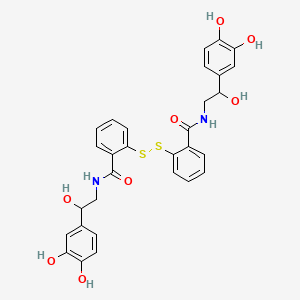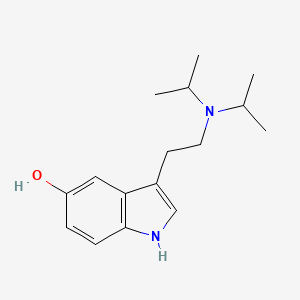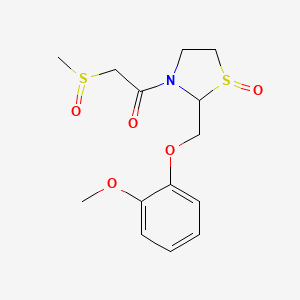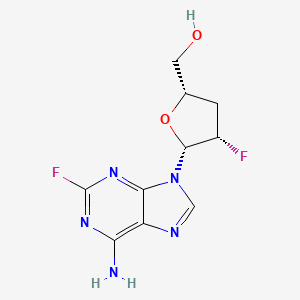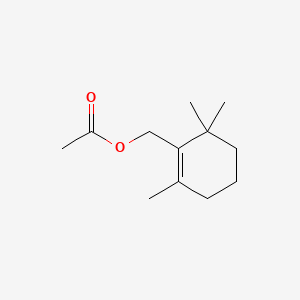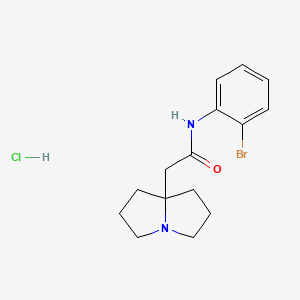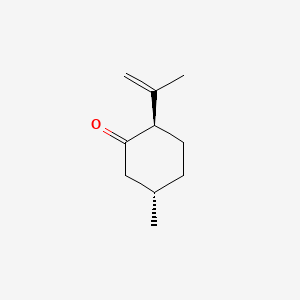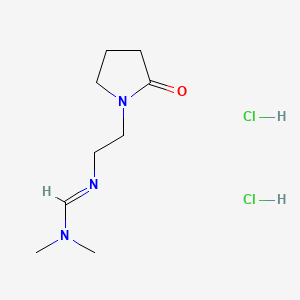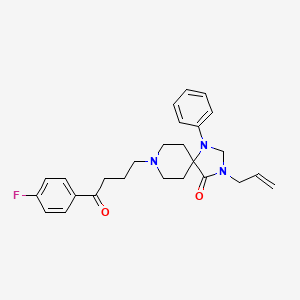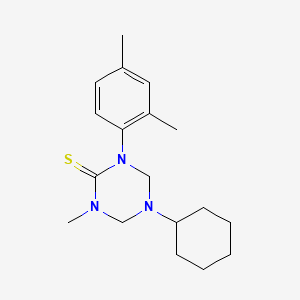
5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms. This particular compound features a cyclohexyl group, a methyl group, and a xylyl group, making it a unique and potentially useful molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reaction: Starting with a precursor containing the necessary functional groups, the compound can be synthesized through a cyclization reaction, often using a catalyst to facilitate the process.
Reaction Conditions: The reaction may require specific temperatures, solvents, and pH levels to ensure the proper formation of the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and precise control of reaction parameters is essential for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with different properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, creating a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield different triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may have potential applications in biological research, particularly in studying enzyme interactions and molecular pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.
Medicine
In medicine, triazine derivatives are often explored for their potential therapeutic properties. This compound may be investigated for its potential as a drug candidate, particularly in targeting specific molecular pathways.
Industry
In industrial applications, the compound may be used as an intermediate in the production of specialty chemicals, agrochemicals, and other valuable products.
Wirkmechanismus
The mechanism of action of 5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazine derivatives with different substituents. Examples may include:
2,4,6-Trisubstituted Triazines: Compounds with different substituents at the 2, 4, and 6 positions.
Cyclohexyl-Substituted Triazines: Compounds with a cyclohexyl group at different positions.
Uniqueness
The uniqueness of 5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione lies in its specific combination of substituents, which may confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
71018-72-9 |
|---|---|
Molekularformel |
C18H27N3S |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
5-cyclohexyl-1-(2,4-dimethylphenyl)-3-methyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C18H27N3S/c1-14-9-10-17(15(2)11-14)21-13-20(12-19(3)18(21)22)16-7-5-4-6-8-16/h9-11,16H,4-8,12-13H2,1-3H3 |
InChI-Schlüssel |
YGDSKCANUVHVRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2CN(CN(C2=S)C)C3CCCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


